1H-Benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)- is a compound that belongs to the class of benzimidazoles, which are characterized by a fused benzene and imidazole ring. This specific compound features a nitro group at the 6-position and a pyrrolidinylmethyl substituent at the 1-position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
The compound is synthesized through various chemical methods, primarily involving the reaction of 6-nitrobenzimidazole with pyrrolidine. Its structural characteristics can be represented by its molecular formula, , and it has a molecular weight of approximately 246.27 g/mol. The compound is cataloged under the CAS number 103248-20-0.
1H-Benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)- is classified as:
The synthesis of 1H-benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)- typically involves the following steps:
The reaction generally requires careful control of temperature and time to optimize yield and minimize byproducts. Continuous flow reactors may be used in industrial settings to enhance scalability and efficiency.
The structural formula of 1H-benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)- can be described as follows:
1H-benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)- can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1H-benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)- involves its interaction with biological targets at a molecular level:
This dual functionality suggests potential applications in pharmacology, particularly in drug design aimed at specific cellular pathways.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 246.27 g/mol |
CAS Number | 103248-20-0 |
1H-benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)- has potential scientific uses in various fields:
Research on this compound continues to evolve as scientists explore its full potential in medicinal chemistry and related disciplines.
The benzimidazole scaffold emerged as a pharmacologically significant heterocyclic system following its initial synthesis in 1872 by Hoebrecker. Its prominence escalated in 1961 with the introduction of thiabendazole – the first clinically utilized benzimidazole anthelmintic. This breakthrough catalyzed extensive exploration of the scaffold’s therapeutic potential. By the 1980s, the development of omeprazole (a proton pump inhibitor for acid-related disorders) exemplified benzimidazole’s capacity to address diverse physiological targets. Subsequent decades witnessed the approval of pivotal drugs including:
This evolution underscores benzimidazole’s transition from an anthelmintic core to a "privileged scaffold" capable of yielding drugs across therapeutic areas. Its structural mimicry of purine nucleotides facilitates interactions with biological macromolecules, enabling diverse mechanism-driven applications [1] [9].
Table 1: Evolution of Key Benzimidazole-Based Drugs
Decade | Compound | Therapeutic Area | Primary Mechanism |
---|---|---|---|
1960s | Thiabendazole | Anthelmintic | Microtubule disruption |
1980s | Omeprazole | Antiulcerative | H⁺/K⁺-ATPase inhibition |
1990s | Telmisartan | Antihypertensive | Angiotensin II receptor antagonism |
2000s | Veliparib | Anticancer (PARP inhibitor) | DNA repair enzyme inhibition |
Strategic substitution on the benzimidazole nucleus profoundly influences its pharmacodynamic and pharmacokinetic properties. The nitro group (-NO₂), particularly at the C6 position, serves dual roles:
The pyrrolidinylmethyl moiety at N1 contributes to:
Table 2: Impact of Substituents on Benzimidazole Bioactivity
Position | Substituent | Biological Effect | Molecular Consequence |
---|---|---|---|
C6 | -NO₂ (Nitro) | ↑ Antiprotozoal activity | Redox activation; H-bond acceptance |
N1 | -CH₂-pyrrolidine | ↑ CNS penetration; ↑ Kinase affinity | Basic amine enhances BBB permeability |
C2 | Aryl groups | ↑ Tubulin binding (anthelmintic) | Hydrophobic pocket occupation |
The integration of C6-nitro and N1-pyrrolidinylmethyl groups creates a synergistic pharmacophore with multi-target potential:
This scaffold’s "privileged" status stems from its proven adaptability across therapeutic domains, leveraging substituent-driven bioactivity while maintaining favorable drug-like properties (cLogP ≈ 2.1–2.9; TPSA ≈ 45–60 Ų) compliant with Lipinski’s rules [1] [4] [9].
Table 3: Pharmacological Profile of 6-Nitro-1-(pyrrolidinylmethyl)-Benzimidazole Derivatives
Biological Target | Activity | Key Derivatives | Reference |
---|---|---|---|
Staphylococcus aureus DHFR | MIC: 2–16 μg/mL (vs. ciprofloxacin) | 4k, 3s | [4] [8] |
JNK3 Kinase | Kd: 46 nM; Neuroprotection vs. anisomycin | 16f | [7] |
Giardia intestinalis | IC₅₀: 18–45 μM (vs. metronidazole 1.22 μM) | 5a–5c | [1] |
MRSA | MIC: 4 μg/mL (bactericidal) | Hybrid pyrimidine derivatives | [8] |
Note: MIC = Minimal Inhibitory Concentration; Kd = Dissociation Constant; IC₅₀ = Half-maximal Inhibitory Concentration.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7